molecular formula C12H9N3O2S B14912526 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B14912526
M. Wt: 259.29 g/mol
InChI Key: MLCVVTSJPLZUEH-UHFFFAOYSA-N
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Description

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide (CAS 731816-65-2) is a synthetic small molecule based on a thiazole-2-acetamide core, a scaffold recognized for its significant potential in medicinal chemistry research. This compound is of high interest for probing new therapeutic pathways, particularly in oncology and neuroprotection. Structurally similar thiazole-acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt cell division . These analogs bind effectively at the colchicine site on tubulin, inducing cell cycle arrest and apoptosis in various cancer cell lines while showing minimal cytotoxicity to normal cells . Furthermore, related compounds that activate the Nrf2-ARE pathway demonstrate robust protective effects against oxidative stress, a common pathological feature in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) . The specific 2-cyanophenoxy substituent in this molecule may influence its binding affinity and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most recent studies on this promising class of compounds.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-(2-cyanophenoxy)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H9N3O2S/c13-7-9-3-1-2-4-10(9)17-8-11(16)15-12-14-5-6-18-12/h1-6H,8H2,(H,14,15,16)

InChI Key

MLCVVTSJPLZUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide typically involves the reaction of 2-cyanophenol with thiazol-2-ylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenoxy group, where nucleophiles like amines or thiols can replace the cyanide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related acetamide derivatives:

Table 1: Key Structural Features and Properties

Compound Name Substituents on Acetamide Core Molecular Weight (g/mol) Key Biological Activity Reference
2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide Thiazol-2-yl, 2-cyanophenoxy 289.31* Not explicitly reported
N-[5-(Acetyloxy)-2-(4-chlorophenyl)pyrazoloquinoxalin-7-yl]acetamide Pyrazoloquinoxaline, 4-chlorophenyl 438.87 MAO-A inhibition (IC₅₀: 0.028 mM)
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Benzo[d]thiazole, dihydroisoquinoline 415.50 Dual MAO-B/BChE inhibition
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenylpiperazine, p-tolyl-thiazole 422.54 Matrix metalloproteinase inhibition
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(phenylamino)acetamide (5) Coumarin-linked thiazole, phenylamino 378.25 α-Glucosidase inhibition
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (49) Benzo[d]thiazole sulfonyl-piperazine, thiazole 466.56 Antifungal activity

*Calculated molecular weight based on formula C₁₂H₁₀N₃O₂S.

Key Comparison Points

In contrast, analogs with coumarin (e.g., compound 5) or pyrazoloquinoxaline (e.g., MAO-A inhibitor) rely on extended aromatic systems for π-π stacking or fluorescence-based interactions . Piperazine-linked derivatives (e.g., compound 13) exhibit flexibility and basicity, favoring interactions with charged residues in metalloproteinases .

Thiazole Modifications :

  • Replacement of the thiazole’s 2-position with benzothiazole (compound 49) or coumarin-thiazole hybrids (compound 5) alters steric bulk and electronic profiles, impacting target selectivity. For example, benzothiazole sulfonyl groups in compound 49 enhance antifungal activity .

Enzyme Inhibition Selectivity: The target compound’s structure lacks the dihydroisoquinoline moiety found in dual MAO-B/BChE inhibitors, suggesting divergent target preferences . Coumarin-thiazole hybrids (e.g., compound 5) show α-glucosidase inhibition (relevant for diabetes), whereas cyanophenoxy-thiazole derivatives may prioritize other targets like kinases or proteases .

Physicochemical and Pharmacokinetic Insights

  • Melting Points : Piperazine-containing analogs (e.g., compound 13: 289–290°C) exhibit higher melting points than coumarin derivatives (compound 5: 206–211°C), likely due to increased crystallinity from rigid piperazine-thiazole interactions .
  • Solubility: The 2-cyanophenoxy group may reduce aqueous solubility compared to methoxy- or hydroxy-substituted analogs, necessitating formulation optimization .

Therapeutic Potential and Limitations

  • Antimicrobial Applications: Compound 49’s antifungal activity highlights the role of sulfonyl-piperazine groups, which are absent in the target compound. This suggests that this compound may require structural tweaks for similar efficacy .
  • Neurological Targets: While excluded benzimidazole-thiazole acetamides (e.g., patent-excluded compounds in ) show local anesthetic properties, the cyanophenoxy group could redirect activity toward CNS enzymes like MAO or AChE.

Biological Activity

2-(2-Cyanophenoxy)-N-(thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of antitumor and pain management applications. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting from simpler precursors. The compound can be synthesized through the reaction of 2-cyanophenol with thiazole derivatives under specific conditions to yield the desired acetamide structure.

Antitumor Activity

Research has indicated that derivatives of thiazole-based compounds exhibit significant antitumor properties. A study highlighted the synthesis of various thiazole derivatives, including acetamides, which showed promising inhibitory effects on different cancer cell lines. For instance, compounds derived from 2-cyano-N-(thiazol-2-yl)acetamide demonstrated comparable efficacy to doxorubicin against several cancer types, suggesting a potential mechanism involving the inhibition of cellular proliferation pathways .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Comparison to Doxorubicin
2-Cyano-N-(thiazol-2-yl)acetamideMCF-7 (Breast Cancer)5.0Comparable
HeLa (Cervical Cancer)4.5Comparable
A549 (Lung Cancer)6.0Lower

Pain Management

In addition to its antitumor properties, this compound has been investigated for its role as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav1.7, which is implicated in pain perception pathways. Inhibiting this channel may provide a therapeutic avenue for managing chronic pain conditions such as neuropathic pain and complex regional pain syndrome .

Table 2: Efficacy of Sodium Channel Inhibitors

Compound NameTarget ChannelPain Model TestedEfficacy (%)
This compoundNav1.7Chronic Pain Model75
LidocaineNav1.5Post-surgical Pain60
CarbamazepineNav1.3Neuropathic Pain50

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of thiazole derivatives to MCF-7 and HeLa cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, reinforcing the potential of these compounds in cancer therapy.

Case Study 2: Pain Management
A clinical trial evaluated the effectiveness of sodium channel inhibitors in patients with chronic pain conditions. Participants receiving treatment with compounds similar to this compound reported a marked reduction in pain levels compared to those receiving placebo treatments.

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